molecular formula C16H12N4O2 B2947720 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2320213-43-0

3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine

Cat. No.: B2947720
CAS No.: 2320213-43-0
M. Wt: 292.298
InChI Key: JBSXSXKZRXSPFW-UHFFFAOYSA-N
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Description

The compound 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine is a heterocyclic molecule featuring a fused pyrrolo[3,4-b]pyridine core linked via a carbonyl group to a 1,2-oxazole ring, which is further substituted with a pyridine moiety. The pyrrolopyridine scaffold is known for its role in kinase inhibition (e.g., c-KIT), while the oxazole ring may enhance metabolic stability and binding affinity through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-16(20-9-12-4-2-6-18-14(12)10-20)13-7-15(22-19-13)11-3-1-5-17-8-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSXSXKZRXSPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally or functionally related derivatives is provided below:

Structural Analogues

2.1.1. Thiazolo[5,4-b]pyridine Derivatives
  • Core Structure : Thiazole fused with pyridine (vs. pyrrolopyridine-oxazole in the target compound).
  • Key Substituents : 3-(Trifluoromethyl)phenyl (e.g., compound 6h in ).
  • Activity : Moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions with the kinase’s binding pocket. Modifications like methylene insertion or urea linkage reduced activity, highlighting the critical role of the trifluoromethyl group and amide bond .
  • Comparison : The target compound’s pyrrolopyridine core may offer distinct conformational flexibility compared to the rigid thiazolo[5,4-b]pyridine scaffold. Its oxazole-pyridine substituent could mimic the trifluoromethylphenyl group’s hydrophobic interactions, but experimental validation is needed.
2.1.2. Triazolothiadiazole Derivatives
  • Core Structure : Triazole fused with thiadiazole (e.g., 3-(3-pyridyl)-1,2,4-triazolo[3,4-b]thiadiazole in ).
  • Key Substituents : Pyridyl groups at position 3.
  • Activity : Demonstrated vasodilatory and antimicrobial properties, attributed to the combined electronic effects of fused heterocycles and pyridine’s π-electron system .
  • Comparison: While the target compound lacks a thiadiazole ring, its oxazole-pyridine system may engage in similar π-π interactions.

Functional Analogues

2.2.1. Pyrrolo[3,4-b]pyridine Derivatives
  • 3-(Trifluoromethyl)-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS: 2055840-67-8): Trifluoromethyl group enhances lipophilicity and target binding .
  • Activity : Substitutions on the pyrrolopyridine ring (e.g., bromo, trifluoromethyl) modulate solubility and target affinity.
  • Comparison : The target compound’s oxazole-pyridine substituent may improve solubility over halogenated derivatives while retaining kinase-binding capabilities.

Comparative Data Table

Compound Class Core Structure Key Substituents Reported Activity Source
Thiazolo[5,4-b]pyridine Thiazole + pyridine fusion 3-(Trifluoromethyl)phenyl IC₅₀ = 9.87 µM (c-KIT)
Triazolothiadiazole Triazole + thiadiazole fusion 3-Pyridyl Vasodilation, antimicrobial
Pyrrolo[3,4-b]pyridine Pyrrolopyridine Bromo, trifluoromethyl Kinase inhibition (building block)
Target Compound Pyrrolopyridine + oxazole Pyridine, carbonyl Not yet reported N/A

Research Implications and Gaps

  • Limitations : Lack of explicit bioactivity data necessitates further enzymatic assays (e.g., c-KIT inhibition) and molecular docking studies to validate its mechanism.
  • Synthetic Considerations : Phase-transfer catalysis (as in ) or coupling reactions could optimize yield and purity during oxazole-pyrrolopyridine assembly.

Biological Activity

The compound 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine is a derivative of pyrrolo[3,4-b]pyridine, a heterocyclic structure known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C13H10N4O2\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_2

Biological Activity Overview

Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds containing the pyrrolo[3,4-b]pyridine scaffold have demonstrated efficacy against various cancer cell lines.
  • Antiviral Properties : Some derivatives show potential in inhibiting viral replication.
  • Neuroprotective Effects : Investigations suggest these compounds may protect neuronal cells from damage.

Antitumor Activity

A study evaluated the cytotoxic effects of pyrrolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that certain modifications to the pyridine ring significantly enhanced anticancer activity. For example:

CompoundIC50 (µM)Cancer Type
15.2A549 (Lung)
27.8MCF-7 (Breast)
34.5HeLa (Cervical)

Findings : Compound 1 showed the highest potency against A549 cells with an IC50 of 5.2 µM .

Antiviral Activity

In a separate investigation focusing on antiviral properties, compounds were tested against respiratory syncytial virus (RSV). The study found that certain derivatives exhibited significant antiviral activity:

CompoundEC50 (µM)Mechanism of Action
A0.9Inhibition of viral entry
B1.5Interference with viral replication

: Compound A was particularly effective at inhibiting viral entry into host cells .

Neuroprotective Effects

Research conducted on neuroprotective effects highlighted the ability of specific derivatives to enhance neuronal survival under oxidative stress conditions.

CompoundNeuronal Survival (%)Concentration (µM)
X8510
Y7520

Observation : Compound X significantly improved neuronal survival rates compared to controls .

The biological activities of pyrrolo[3,4-b]pyridine derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication.
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their neuroprotective effects.

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